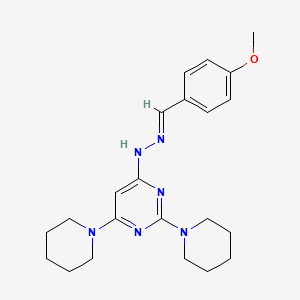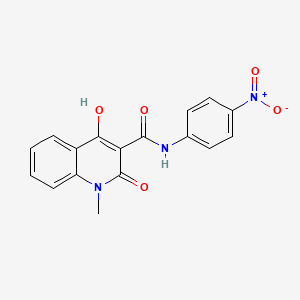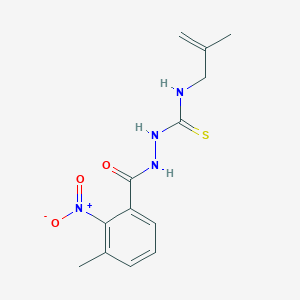
1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide
Descripción general
Descripción
1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as GSK-J4, which is a potent inhibitor of the histone demethylase JMJD3. This compound has gained attention in the scientific community due to its potential applications in cancer research, immunology, and epigenetics.
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide involves the inhibition of the histone demethylase JMJD3. This enzyme is responsible for removing methyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting JMJD3, 1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide can alter the epigenetic landscape of cancer cells and induce cell death.
Biochemical and Physiological Effects:
1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and metastasis. Additionally, it has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide in lab experiments include its potency and specificity for JMJD3. It is also readily available and can be synthesized using relatively simple methods. However, one limitation is that it may have off-target effects on other enzymes or proteins, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving 1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of research could focus on identifying biomarkers that predict response to 1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide treatment. Additionally, further studies could investigate the role of JMJD3 in other disease states, such as autoimmune disorders or neurodegenerative diseases.
Aplicaciones Científicas De Investigación
1-(1H-indol-3-yl)-N,N-dimethyl-2(1H)-isoquinolinesulfonamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the histone demethylase JMJD3. This enzyme plays a critical role in the epigenetic regulation of gene expression, and its overexpression has been linked to various types of cancer.
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-N,N-dimethyl-1H-isoquinoline-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-21(2)25(23,24)22-12-11-14-7-3-4-8-15(14)19(22)17-13-20-18-10-6-5-9-16(17)18/h3-13,19-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHHVHCRWUCVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-N,N-dimethyl-1H-isoquinoline-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-(ethylamino)pyrimidine-5-carboxamide](/img/structure/B3863057.png)



![2-chlorobenzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3863086.png)
![(2-methoxycyclohexyl)[2-(2-methoxyphenyl)ethyl]amine oxalate](/img/structure/B3863091.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B3863096.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3863102.png)
![2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide](/img/structure/B3863105.png)



![4-[2-(1-naphthylacetyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3863141.png)
